2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Overview
Description
2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with an isopropoxyphenyl group and a carbonyl chloride functional group, making it a versatile intermediate in organic synthesis.
Scientific Research Applications
2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of potential therapeutic agents, including anti-cancer, anti-inflammatory, and antimicrobial compounds.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: Utilized in the study of enzyme inhibitors and receptor ligands.
Industrial Chemistry: Used in the synthesis of agrochemicals and specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Isopropoxyphenyl Group: The isopropoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where isopropyl alcohol reacts with phenyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the corresponding carboxylic acid derivative with thionyl chloride or oxalyl chloride under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling, while Heck reactions require palladium catalysts and alkenes.
Major Products
Amides and Esters: Formed from nucleophilic substitution reactions.
Hydroxyquinolines: Formed from oxidation reactions.
Alkylated Quinoline Derivatives: Formed from coupling reactions.
Mechanism of Action
The mechanism of action of 2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The carbonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
8-Methylquinoline-4-carbonyl chloride: Lacks the isopropoxyphenyl group.
2-Phenylquinoline-4-carbonyl chloride: Lacks the isopropoxy group.
Uniqueness
2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride is unique due to the presence of both the isopropoxyphenyl group and the carbonyl chloride functional group. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
8-methyl-2-(3-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-12(2)24-15-8-5-7-14(10-15)18-11-17(20(21)23)16-9-4-6-13(3)19(16)22-18/h4-12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPGOOPFBVODAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)OC(C)C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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